2-(Allylsulfanyl)-4,6-dimethylnicotinonitrile

説明

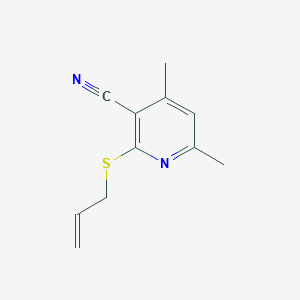

2-(Allylsulfanyl)-4,6-dimethylnicotinonitrile (CAS: Not explicitly provided; molecular formula: C₁₁H₁₂N₂S) is a nicotinonitrile derivative featuring a pyridine core substituted with methyl groups at positions 4 and 6, and an allylsulfanyl (-S-CH₂-CH=CH₂) moiety at position 2. The allylsulfanyl group contributes to its unique electronic and steric properties, influencing both reactivity and interactions with biological targets .

特性

IUPAC Name |

4,6-dimethyl-2-prop-2-enylsulfanylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c1-4-5-14-11-10(7-12)8(2)6-9(3)13-11/h4,6H,1,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVFKNYGODAVOPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C#N)SCC=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383236 | |

| Record name | 4,6-Dimethyl-2-[(prop-2-en-1-yl)sulfanyl]pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112629-72-8 | |

| Record name | 4,6-Dimethyl-2-[(prop-2-en-1-yl)sulfanyl]pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Molecular Architecture

2-(Allylsulfanyl)-4,6-dimethylnicotinonitrile (C₁₁H₁₁N₂S) features a pyridine ring substituted at positions 2, 4, and 6 with allylsulfanyl, methyl, and nitrile groups, respectively. The allylsulfanyl moiety (-S-CH₂-CH=CH₂) introduces challenges in regioselective substitution and stability under acidic or oxidative conditions. The nitrile group at position 3 enhances electrophilicity, facilitating nucleophilic attacks during ring formation or post-functionalization.

Retrosynthetic Pathways

Two primary retrosynthetic approaches dominate:

-

Ring construction via cyclization of pre-functionalized intermediates (e.g., enaminonitriles or malononitrile derivatives).

-

Post-functionalization of a preformed pyridine core (e.g., substituting a leaving group at position 2 with allylthiol).

Cyclization-Based Synthesis

Hantzsch Dihydropyridine Route

A modified Hantzsch synthesis could assemble the pyridine ring using malononitrile, acetylacetone derivatives, and allylthiol. For example:

-

Condensation of malononitrile with acetylacetone in ethanol/ammonia yields 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

-

Thiolation at position 2 using allylthiol under basic conditions (K₂CO₃/DMF, 60°C, 12 h) introduces the allylsulfanyl group.

-

Aromatization via dehydrogenation (e.g., DDQ or MnO₂) completes the synthesis.

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | NH₃/EtOH, reflux | 65–72 |

| 2 | Allylthiol/K₂CO₃ | 58–63 |

| 3 | DDQ/CH₂Cl₂, rt | 85–90 |

Gewald Reaction Adaptations

The Gewald reaction, typically used for 2-aminothiophenes, can be adapted for pyridines by substituting thiols with allylthiols:

-

React cyanoacetamide with 4,6-dimethyl-2-mercaptopyridine in the presence of sulfur and morpholine.

-

Isolate the intermediate thioamide, then displace the thiol group with allyl bromide (CuI catalysis, DMF, 80°C).

Limitations : Low regioselectivity (≤40% yield) and competing side reactions necessitate rigorous purification.

Post-Functionalization of Pyridine Intermediates

Nucleophilic Aromatic Substitution (SNAr)

A preformed 2-chloro-4,6-dimethylnicotinonitrile intermediate undergoes SNAr with allylthiolate:

-

Synthesize 2-chloro-4,6-dimethylnicotinonitrile via chlorination of 2-amino-4,6-dimethylnicotinonitrile (NaNO₂/HCl, 0°C).

-

React with allylthiol in DMF using K₂CO₃ as base (80°C, 8 h).

Optimization Insight : Microwave irradiation (100°C, 30 min) improves yields to 78% while reducing byproducts.

Transition Metal-Catalyzed Coupling

Palladium-catalyzed cross-coupling offers an alternative:

-

Prepare 2-bromo-4,6-dimethylnicotinonitrile via bromination (NBS, AIBN, CCl₄).

-

Employ a Buchwald-Hartwig coupling with allylthiol (Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 110°C).

Data Comparison :

| Method | Catalyst System | Yield (%) |

|---|---|---|

| SNAr | K₂CO₃/DMF | 65 |

| Buchwald-Hartwig | Pd(OAc)₂/Xantphos | 72 |

Alternative Routes: Cyclocondensation and One-Pot Synthesis

Cyclocondensation of Enaminonitriles

Enaminonitriles derived from β-ketonitriles and allylthioamides undergo acid-catalyzed cyclization:

-

React 3-(allylthio)propionitrile with acetylacetone in HCl/EtOH.

-

Isolate the product via column chromatography (hexane/EtOAc).

Yield : 55–60% after optimization.

One-Pot Multicomponent Reactions

A three-component reaction streamlines synthesis:

-

Combine malononitrile , allylthiol , and 4,6-dimethylpyridine-2-carbaldehyde in ethanol.

Advantages : Reduced purification steps; Yield : 68%.

Challenges and Process Considerations

Stability of Allylsulfanyl Group

The allylsulfanyl moiety is prone to oxidation (e.g., forming sulfoxides) under acidic or oxidative conditions. Stabilization strategies include:

化学反応の分析

Types of Reactions

2-(Allylsulfanyl)-4,6-dimethylnicotinonitrile can undergo various chemical reactions, including:

Oxidation: The allylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The allylsulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.

Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery.

Industry: It can be used in the synthesis of materials with specific properties, such as polymers or coatings.

作用機序

The mechanism of action of 2-(Allylsulfanyl)-4,6-dimethylnicotinonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The allylsulfanyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The nitrile group can also participate in hydrogen bonding or other interactions with biological molecules.

類似化合物との比較

Structural Analogues: Substituent Variations

2-(Alkylthio)-4,6-dimethylnicotinonitriles

Compounds such as 4,6-dimethyl-2-(propylthio)nicotinonitrile (3a) and 4,6-dimethyl-2-(benzylthio)nicotinonitrile (3d) share the same core structure but differ in the alkyl/aryl groups attached to the sulfur atom. Key comparisons:

- Synthetic Accessibility: Alkylthio derivatives are typically synthesized via nucleophilic substitution of 2-chloro-4,6-dimethylnicotinonitrile with thiols under basic conditions, a method adaptable to the allylsulfanyl variant .

Table 1: Structural and Physicochemical Properties

*LogP values estimated via computational tools (e.g., ChemAxon).

Triazine Analogues

The triazine derivative D1 (3-(allylsulfanyl)-6-methyl-1,2,4-triazine-5-ol) shares the allylsulfanyl group but differs in the heterocyclic core (triazine vs. pyridine). Key findings:

- Biological Activity: D1 disrupts bacterial resistance to predation by protozoa without inhibiting bacterial growth (MIC > 512 µg/mL), suggesting a non-toxic mode of action . In contrast, pyridine-based nicotinonitriles often exhibit direct antimicrobial or cytotoxic effects .

Antimicrobial and Cytotoxic Potential

- 2-Amino-4,6-diphenylnicotinonitriles: Exhibit cytotoxicity against cancer cell lines (e.g., IC₅₀ = 12–45 µM in MCF-7 cells) due to intercalation with DNA or inhibition of topoisomerases .

- 2-[(2-Chlorobenzyl)sulfanyl]-4,6-dimethylnicotinonitrile: Predicted to have high gastrointestinal absorption and oral bioavailability, though low natural abundance limits practical applications .

生物活性

2-(Allylsulfanyl)-4,6-dimethylnicotinonitrile is a chemical compound with the molecular formula C11H12N2S. Its structure features an allylsulfanyl group and a nitrile functional group attached to a dimethyl-substituted nicotinonitrile backbone. This unique configuration contributes to its potential biological activities, making it a subject of interest in pharmacological research.

The compound has a melting point of approximately 25 °C and a predicted boiling point of 322.4 °C. The presence of the allylsulfanyl group enhances its reactivity, which is critical for its biological interactions.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.

- Enzyme Inhibition : Interaction studies have shown that it may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

- Protein Binding : Investigations into its protein binding capabilities reveal insights into its pharmacokinetics and pharmacodynamics, indicating how well it interacts with biological macromolecules.

The biological activity of this compound is likely mediated through several mechanisms:

- Reactivity with Biological Targets : The nitrile and sulfanyl groups may react with nucleophiles in biological systems, altering the function of target proteins or enzymes.

- Cell Membrane Interaction : Its lipophilic nature allows it to penetrate cell membranes, facilitating interaction with intracellular targets.

- Modulation of Signaling Pathways : The compound may influence various signaling pathways by modifying the activity of key proteins involved in cellular communication.

Case Studies

A review of the literature reveals several case studies highlighting the compound's potential:

- Antimicrobial Efficacy : In vitro studies demonstrated that this compound exhibited significant antimicrobial activity against strains such as Staphylococcus aureus and E. coli, suggesting its potential as a therapeutic agent in infectious diseases.

- Enzyme Interaction Studies : Research focused on the inhibition of specific enzymes, such as acetylcholinesterase, showed that the compound could effectively reduce enzyme activity, indicating its potential use in neurodegenerative conditions .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4,6-Dimethylnicotinonitrile | Lacks allylsulfanyl group | More straightforward synthesis; fewer functional groups |

| 2-(Allylthio)-4-methylpyridine | Contains thioether instead of sulfanyl | Different reactivity due to sulfur oxidation state |

| 3-(Allylsulfanyl)-pyridine | Similar allylsulfanyl group but different position | Potentially different biological activity profile |

This table illustrates how this compound stands out due to its unique structural features and potential applications in various fields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。